[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a hydroxymethyl group and a 2,5-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 2,5-dimethylbenzyl chloride with piperidin-2-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) and are carried out under controlled temperature conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major product is the piperidine derivative without the hydroxymethyl group.
Substitution: The major products depend on the type of electrophilic substitution reaction and can include nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1-[(2,4-Dimethylphenyl)methyl]piperidin-2-yl]methanol: Similar structure but with a different substitution pattern on the aromatic ring.
[1-[(3,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol: Another isomer with different positions of the methyl groups on the aromatic ring.
[1-[(2,5-Dichlorophenyl)methyl]piperidin-2-yl]methanol: Similar structure with chlorine substituents instead of methyl groups.
Uniqueness
The uniqueness of [1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-7-13(2)14(9-12)10-16-8-4-3-5-15(16)11-17/h6-7,9,15,17H,3-5,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMQPZHSMSXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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